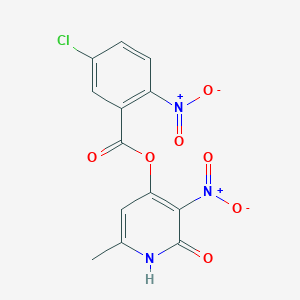

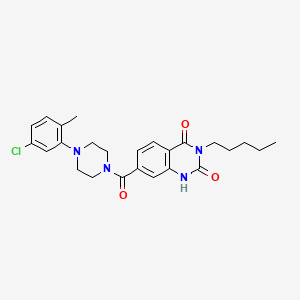

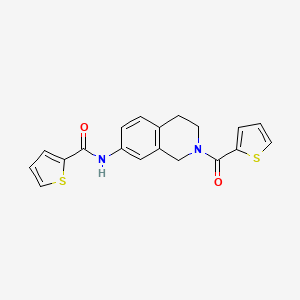

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate is a chemical compound with potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and exhibits interesting biological properties. In

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Reactions

One study explores synthetic routes to substituted thieno[3,2-b]pyridines from the N-oxide, outlining the chemical reactions and potential for generating diverse derivatives, which could be analogous to the target compound in terms of reactive sites and potential for further functionalization (Klemm et al., 1985).

Crystal Structure and Cytotoxic Properties

Another research paper discusses the synthesis, crystal structure, and cytotoxic properties of a mononuclear silver(I) complex involving 5-chloro-2-nitrobenzoic acid and 3-methyl-2-aminopyridine, indicating the structural elucidation and biological activity potential of compounds related to the chemical structure (Wang & Shi, 2011).

Luminescent Properties

Luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines were investigated, showcasing the photophysical properties of these complexes and hinting at the potential luminescent applications of related nitrobenzoate derivatives (Petoud et al., 1997).

Solid-State Versatility and Halogen Bonds

Research on 2-Chloro-4-nitrobenzoic acid and its molecular salts/cocrystals emphasizes the solid-state versatility and the importance of halogen bonds, which could be relevant for understanding the structural and interaction characteristics of the target compound (Oruganti et al., 2017).

Pesticidal Studies

A study on the pesticidal applications of an azo-based heterocyclic Schiff base and its transition metal complexes highlights the potential use of similar compounds in developing new pesticides with effective modes of action (Kumar & Chaudhary, 2010).

Propiedades

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O7/c1-6-4-10(11(17(22)23)12(18)15-6)24-13(19)8-5-7(14)2-3-9(8)16(20)21/h2-5H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNLODGVJNJCBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 5-chloro-2-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B2442241.png)

![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2442244.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2442249.png)

![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2442257.png)

![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)